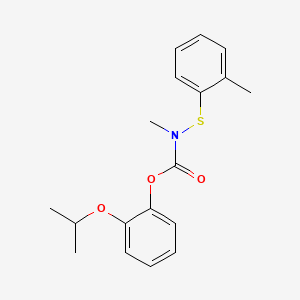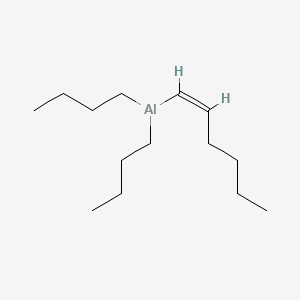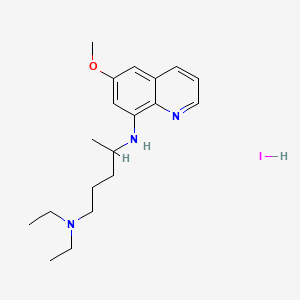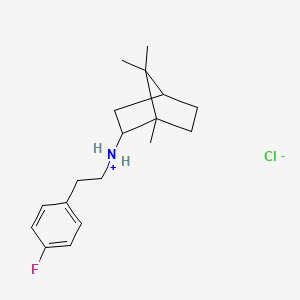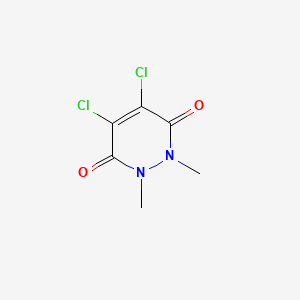
4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and chemical biology. It has been used as an intermediate in the synthesis of various insecticides, acaricides, and ectoparasiticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- typically involves the reaction of hydrazine derivatives with appropriate diketones or keto acids. One common method is the condensation of 4,5-dichloro-1,2-dihydro-1,2-dimethyl-3,6-pyridazinedione with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of peptides and proteins for studying biological processes.
Mecanismo De Acción
The mechanism of action of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and peptides, leading to modifications that affect their function. This property is particularly useful in the site-selective modification of cysteines and disulfides in proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone: Another derivative of pyridazine, known for its broad spectrum of pharmacological activities.
Uniqueness
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Propiedades
Número CAS |
5203-60-1 |
|---|---|
Fórmula molecular |
C6H6Cl2N2O2 |
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
4,5-dichloro-1,2-dimethylpyridazine-3,6-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-9-5(11)3(7)4(8)6(12)10(9)2/h1-2H3 |
Clave InChI |
UXAHTPYDYCZYER-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C(=O)N1C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


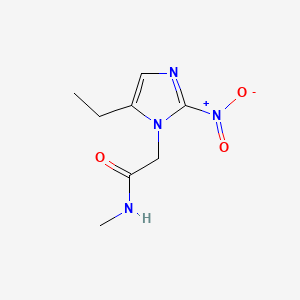
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)

![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
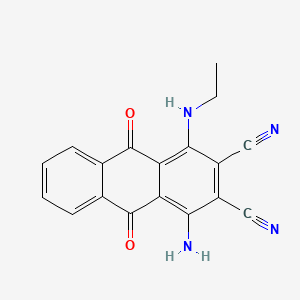

![Benzoic acid, 2-[[2-(phenylmethylene)octylidene]amino]-, 3-methylbutyl ester](/img/structure/B13756400.png)
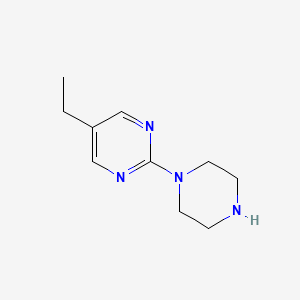
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
